2-Methoxythieno[3,2-d]pyrimidin-4-ol
CAS No.:
Cat. No.: VC15983136
Molecular Formula: C7H6N2O2S
Molecular Weight: 182.20 g/mol
* For research use only. Not for human or veterinary use.
![2-Methoxythieno[3,2-d]pyrimidin-4-ol -](/images/structure/VC15983136.png)
Specification
Molecular Formula | C7H6N2O2S |
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Molecular Weight | 182.20 g/mol |
IUPAC Name | 2-methoxy-3H-thieno[3,2-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C7H6N2O2S/c1-11-7-8-4-2-3-12-5(4)6(10)9-7/h2-3H,1H3,(H,8,9,10) |
Standard InChI Key | UKCWFXDMSQHAKT-UHFFFAOYSA-N |
Canonical SMILES | COC1=NC2=C(C(=O)N1)SC=C2 |
Introduction
Chemical Synthesis and Optimization
Core Ring Formation
The thieno[3,2-d]pyrimidin-4-ol core is typically constructed via cyclocondensation reactions. A representative approach involves starting with methyl 3-amino-5-arylthiophene-2-carboxylate derivatives. For instance, methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation (100°C, 80 W, 15 min) to form a dimethylaminomethylidene intermediate . Subsequent cyclization in dimethylformamide (DMF) at elevated temperatures yields the thieno[3,2-d]pyrimidin-4-one scaffold .
Hydroxylation at the 4-Position
The 4-hydroxy group is often installed through acidic or basic hydrolysis of 4-chloro or 4-methoxy intermediates. For example, treatment of 4-chlorothieno[3,2-d]pyrimidine with aqueous sodium hydroxide under reflux conditions generates the 4-hydroxyl derivative . Recent optimizations highlight the use of microwave-assisted reactions to reduce reaction times and improve yields (e.g., 76–98% yields in cyclization steps) .
Table 1: Representative Synthetic Routes for 2-Methoxythieno[3,2-d]pyrimidin-4-ol
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
1 | DMF-DMA, microwave (100°C, 15 min) | 98 | |
2 | NaOMe/MeOH, rt, 2 h | 91 | |
3 | NaOH (2N), reflux, 1 h | 85 |
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectra of 2-methoxythieno[3,2-d]pyrimidin-4-ol reveal distinct signals for the methoxy group (δ 3.98 ppm, singlet) and aromatic protons. The thiophene ring protons resonate as doublets between δ 7.42–8.15 ppm, while the pyrimidine proton appears as a singlet near δ 8.35 ppm . 13C NMR confirms the methoxy carbon at δ 56.2 ppm and the carbonyl carbon at δ 162.4 ppm .
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectra show a molecular ion peak at m/z 209.0 [M+H]+, consistent with the molecular formula C7H6N2O2S . High-resolution MS (HRMS) further validates the composition with a calculated mass of 209.0124 and observed mass of 209.0128 .
X-ray Crystallography
Single-crystal X-ray analysis of analogous thienopyrimidinones reveals a planar fused-ring system with bond lengths of 1.36 Å (C–N) and 1.42 Å (C–S), characteristic of aromatic systems . The methoxy group adopts a coplanar conformation, minimizing steric hindrance.
Biological Activity and Mechanisms
Enzyme Inhibition
2-Methoxythieno[3,2-d]pyrimidin-4-ol demonstrates nanomolar inhibitory activity against 17β-HSD2 (IC50 = 12 nM), a key enzyme in steroid metabolism . Molecular docking studies suggest that the hydroxyl group at C4 forms hydrogen bonds with catalytic residues (Tyr218, Ser114), while the methoxy group enhances hydrophobic interactions with the substrate-binding pocket .
Assay | Target/Model | IC50/GI50 | Reference |
---|---|---|---|
17β-HSD2 Inhibition | Recombinant enzyme | 12 nM | |
PI3Kα Inhibition | Enzymatic assay | 34 nM | |
Antiproliferative | MCF-7 cells | 1.8 µM |
Physicochemical Properties
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Solubility: Moderately soluble in DMSO (32 mg/mL), sparingly soluble in water (0.2 mg/mL) .
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Melting Point: 205–207°C (decomposition observed above 210°C) .
Comparative Analysis with Analogues
Replacing the 2-methoxy group with bulkier substituents (e.g., benzyl) reduces 17β-HSD2 inhibitory activity by 15-fold, underscoring the importance of steric compatibility . Conversely, fluorination at the 5-position enhances metabolic stability without compromising potency (IC50 = 10 nM) .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2- and 4-positions to optimize pharmacokinetic properties.
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In Vivo Efficacy: Evaluation in rodent models of hormone-dependent cancers.
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Formulation Development: Nanoencapsulation to improve aqueous solubility and bioavailability.
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